4-羟基乌拉地尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

4-Hydroxyurapidil has several applications in scientific research:

Chemistry: It is used as a reference standard and in the study of its parent compound, Urapidil.

Medicine: Although less potent, it helps in studying the pharmacokinetics and pharmacodynamics of Urapidil.

Industry: It is used in the pharmaceutical industry for the development of antihypertensive drugs.

作用机制

Target of Action

4-Hydroxyurapidil primarily targets the ADRA1 receptor . The ADRA1 receptor plays a crucial role in regulating blood pressure and urinary function . By targeting this receptor, 4-Hydroxyurapidil can effectively manage hypertension and related symptoms .

Mode of Action

4-Hydroxyurapidil is a sympatholytic antihypertensive drug. It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . As an α1-adrenoceptor antagonist, it blocks the postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . As a 5-HT1A receptor agonist, it modulates the activity of the cerebral centers which control the circulatory system .

Biochemical Pathways

It is known that the drug’s interaction with α1-adrenoceptors and 5-ht1a receptors influences various physiological processes, including blood pressure regulation and smooth muscle contraction .

Pharmacokinetics

4-Hydroxyurapidil is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of 4-Hydroxyurapidil have been reviewed . Studies show that the optimum use of 4-Hydroxyurapidil in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .

Result of Action

The molecular and cellular effects of 4-Hydroxyurapidil’s action are primarily related to its ability to manage hypertension and related symptoms. By blocking the postsynaptic alpha-receptors and modulating the activity of the cerebral centers controlling the circulatory system, 4-Hydroxyurapidil can effectively manage hypertension .

准备方法

The synthesis of 4-Hydroxyurapidil involves several steps:

Starting Materials: The synthesis begins with 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol.

Intermediate Formation: These starting materials are mixed to form 6-(3-hydroxypropylamino)-1,3-dimethyluracil.

Chlorination: The intermediate is then reacted with thionyl chloride to produce 6-(3-chloropropylamino)-1,3-dimethyluracil.

化学反应分析

4-Hydroxyurapidil undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products depend on the type of reaction.

相似化合物的比较

4-Hydroxyurapidil is compared with other similar compounds like:

Urapidil: The parent compound, more potent and has central effects.

Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor activity.

Clonidine: Acts on alpha-2 adrenoceptors and has central effects, unlike 4-Hydroxyurapidil.

These comparisons highlight the unique dual action of 4-Hydroxyurapidil on both adrenergic and serotonin receptors, making it distinct in its pharmacological profile .

属性

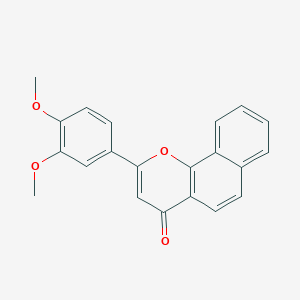

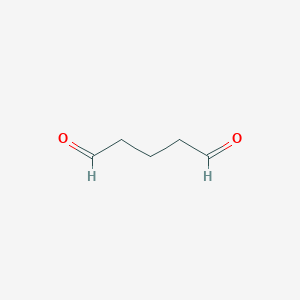

IUPAC Name |

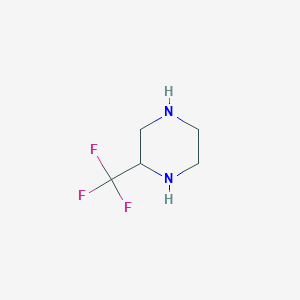

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQEWKEJSPSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237278 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-12-4 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)